2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
Description
2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a tertiary amine-containing piperidine derivative characterized by a chloroethanone backbone linked to a piperidinyl moiety substituted with a cyclopropylmethylaminomethyl group. This compound is structurally distinct due to the cyclopropyl group, which introduces unique steric and electronic properties compared to aliphatic or aromatic substituents. It is listed as a discontinued product by CymitQuimica (Ref: 10-F085257), suggesting specialized applications in pharmaceutical or agrochemical research .
Properties
Molecular Formula |
C12H21ClN2O |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
2-chloro-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H21ClN2O/c13-7-12(16)15-5-3-11(4-6-15)9-14-8-10-1-2-10/h10-11,14H,1-9H2 |
InChI Key |
IFGDGBRIPZHVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, cyclopropylmethylamine, chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Piperidine is first reacted with cyclopropylmethylamine to form the intermediate. This intermediate is then treated with chloroacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
The biological activity of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate biological pathways through binding or inhibition, potentially influencing signal transduction, metabolic processes, or gene expression regulation .
Potential Therapeutic Applications
- CNS Disorders : Given its structural similarity to known psychoactive compounds, this compound may exhibit potential in treating central nervous system disorders such as depression and anxiety. Studies on related piperidine derivatives have shown promise in serotonin reuptake inhibition, suggesting that this compound could have similar effects .
- Antimicrobial Properties : The presence of the chloroacetyl moiety may confer antimicrobial properties. Research into similar compounds indicates that they can possess significant activity against various bacterial strains .
- Metabolic Disorders : The compound's ability to interact with metabolic pathways suggests potential applications in treating metabolic syndrome-related disorders such as type 2 diabetes and obesity .
Synthesis and Derivatives
The synthesis of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can be achieved through various chemical reactions involving chloroacetyl derivatives and amines. This synthetic route allows for the exploration of different derivatives that may enhance biological activity or selectivity towards specific targets .
Antidepressant Effects
A study evaluated various piperidine derivatives for their serotonin reuptake inhibition and found that certain compounds significantly reduced depression-like behaviors in rodent models. While 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone was not directly tested, its structural similarity suggests it may exhibit similar properties.
Antimicrobial Activity
Research into sulfonamide-based compounds indicates that they can possess antimicrobial properties. The presence of the chloroacetyl group in this compound may confer similar activity against bacterial strains, warranting further investigation into its efficacy.
Research Findings and Future Directions
Current research surrounding 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is still emerging. Future studies should focus on:
- In Vivo Studies : Conducting comprehensive experiments to evaluate the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.
- Broader Biological Screening : Investigating potential antimicrobial properties and other pharmacological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of chloroethanone derivatives with piperidine-based substituents. Key structural analogs include:
2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- Structure: Replaces the cyclopropylmethyl group with an isopropyl-methyl-amino substituent.
- Properties : Molecular weight 246.78 g/mol; discontinuation status similar to the target compound .
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone
- Structure: Features a chlorinated aromatic ring and a methyl-piperidinylamino group.
- Properties : CAS 753413-06-8; used in medicinal chemistry for its aromatic interactions .
- Impact : The aromatic chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions.
2,2-Dichloro-1-(4-methylphenyl)ethanone
- Structure: Simpler aromatic chloroethanone lacking a piperidine moiety.
- Properties : Melting point ~143–145°C; used in mandelic acid synthesis .
- Impact : The absence of a piperidine ring limits its utility in targeted drug design but enhances stability for industrial applications.
Physicochemical Properties
*Estimated based on structural analogs .
Key Observations:
- Substituent Effects : Cyclopropyl groups enhance rigidity and may improve binding specificity in biological targets compared to flexible isopropyl groups.
- Melting Points : Nitroimidazole-containing derivatives (e.g., ) exhibit higher melting points (~143–177°C) due to strong intermolecular interactions from nitro groups .
Biological Activity
2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, also known as AM93850, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is . The compound features a piperidine ring, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets .
Research indicates that compounds containing piperidine and cyclopropyl groups often exhibit significant interactions with neurotransmitter receptors and enzymes, particularly in the central nervous system (CNS). The specific mechanism of action for 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves modulation of neurotransmitter pathways, which may contribute to its therapeutic effects.
Antidepressant and Anxiolytic Effects
Studies have shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone may possess antidepressant properties. For instance, compounds with similar structures have demonstrated efficacy in reducing symptoms of anxiety and depression in animal models .
Antitumor Activity
Recent investigations into the biological activity of piperidine-based compounds have revealed potential antitumor effects. The compound may inhibit specific kinases involved in cancer cell proliferation. For example, it has been suggested that such compounds can interact with CDK (Cyclin-dependent kinase) pathways, which are crucial for cell cycle regulation .
In Vitro Studies
In vitro studies have demonstrated that 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone exhibits cytotoxicity against various cancer cell lines. A study showed that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics, with a moderate half-life conducive to therapeutic applications. These studies are essential for understanding the dosing regimens required for effective treatment outcomes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, and what optimization strategies are critical for improving yield?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including chlorination and amine coupling. A plausible route could start with the formation of the piperidine core, followed by functionalization with cyclopropane-derived amines. For example, chlorination of a ketone intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions is common . Optimization strategies include:
- Temperature Control : Maintaining low temperatures (0–5°C) during chlorination to minimize side reactions.
- Protecting Groups : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates.
Yield improvements may require iterative adjustments to stoichiometry and reaction time, as demonstrated in analogous syntheses of 2-chloroethanone derivatives .
Q. How should researchers characterize 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone using spectroscopic and analytical methods?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 3.5–4.5 ppm (piperidine N-CH₂ and cyclopropylmethyl groups) and δ 1.0–1.5 ppm (cyclopropane protons).
- ¹³C NMR : A carbonyl signal near δ 200 ppm confirms the ethanone moiety .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₂₀ClN₂O: 255.12 g/mol).
Cross-referencing with analogous compounds (e.g., 2-chloro-1-(piperidin-1-yl)ethanone) ensures accurate assignment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound for biological activity?
- Methodological Answer : SAR studies should focus on:
- Core Modifications : Replace the piperidine ring with morpholine or azetidine to assess rigidity effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane moiety to probe electronic interactions.
- Bioisosteric Replacement : Substitute the chlorine atom with fluorine or methyl groups to study steric and electronic impacts .
Biological assays (e.g., enzyme inhibition, receptor binding) must be paired with computational docking to correlate structural changes with activity. For example, analogs with bulkier substituents may show reduced binding to G protein-coupled receptors (GPCRs) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs.
- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis .
- Solubility Effects : Use consistent solvents (e.g., DMSO with <0.1% water) to avoid aggregation artifacts.
For GPCR-targeted studies, confirm receptor subtype specificity using knockout models or competitive antagonists .
Safety and Handling
Q. What are the critical safety protocols for handling 2-Chloro-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
